6-(3-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a series of organic reactions. These reactions often include the use of various reagents and catalysts under specific conditions to achieve the desired product. For instance, the synthesis might involve the condensation of appropriate pyrazole and pyridine derivatives, followed by functional group modifications to introduce the methoxyphenyl and carboxamide groups .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It exhibits significant biological activities, including antileishmanial and antimalarial properties.
Medicine: Its pharmacological properties make it a candidate for developing new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and potent biological activities. Similar compounds include other pyrazole derivatives, such as 3-aminopyrazoles and 4-aminopyrazoles, which also exhibit significant pharmacological properties .
Properties
Molecular Formula |
C24H28N6O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-15(14-30-16(2)9-10-26-30)13-25-24(31)20-12-21(18-7-6-8-19(11-18)32-5)27-23-22(20)17(3)28-29(23)4/h6-12,15H,13-14H2,1-5H3,(H,25,31) |
InChI Key |
YXCCNXSFPPRCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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